Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-2-23-17(21)16(20)18-10-13(19-5-7-22-8-6-19)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVYIZIEQSGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the morpholine ring: The benzo[d][1,3]dioxole derivative is then reacted with a suitable morpholine derivative under basic conditions to introduce the morpholine ring.
Formation of the ethyl ester group: The final step involves esterification of the intermediate compound with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate features a molecular formula of C16H19N3O5 and a molecular weight of approximately 335.34 g/mol. The compound contains a benzodioxole moiety, which is known for its biological activity, particularly in the development of therapeutic agents.
Anticancer Activity
Research indicates that derivatives of benzodioxole compounds exhibit notable anticancer properties. Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Case Study : A study demonstrated that similar benzodioxole derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development in anticancer therapies .
Anti-Diabetic Potential
The compound's structural features align with those found in other anti-diabetic agents. Research into benzodioxole derivatives has shown promise in enhancing insulin sensitivity and regulating glucose metabolism:
- Inhibition of Alpha-Glucosidase : Compounds containing similar moieties have been identified as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate digestion .
- Data Table : Below is a summary of the inhibitory effects observed in related studies.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 25 | Alpha-glucosidase |
| Compound B | 30 | Dipeptidyl peptidase IV |
| Ethyl 2-((...) | TBD | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzodioxole derivatives have shown activity against various bacterial strains:
- Study Findings : In vitro assays indicated that modifications to the benzodioxole structure can enhance antibacterial efficacy against Gram-positive bacteria .
Neuroprotective Effects
Emerging research suggests that compounds similar to Ethyl 2-((...) may possess neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease:
- Mechanism : These compounds may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels .
Synthesis and Characterization
The synthesis of Ethyl 2-((...) typically involves multi-step reactions starting from readily available precursors:
- Initial Reaction : The benzodioxole derivative is synthesized through a condensation reaction.
- Final Product Formation : Subsequent reactions yield the target compound through esterification processes involving morpholine derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anticancer studies, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and synthetic routes.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
- Morpholino vs. Hydroxyl Groups: The target compound’s morpholinoethyl group enhances solubility compared to the hydroxyl group in compound 7b (), which may form hydrogen bonds but could reduce metabolic stability .
- Aromatic Substituents: D14–D20 () feature extended conjugated systems (penta-2,4-dienamide) with aryl substitutions, which likely increase π-π stacking interactions but reduce solubility compared to the target compound’s compact morpholinoethyl chain .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- In contrast, compound 3u () is an oil, indicating lower intermolecular forces .
- Yields : Compound 7b () achieves a 98% yield via Hantzsch cyclization, suggesting efficient synthesis compared to D14–D20 (13.7–24.8% yields) and the target compound, which may require multi-step synthesis .
Biologische Aktivität
Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 348.36 g/mol
Structural Features
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Morpholino group : Often enhances solubility and bioavailability.
- Oxidized acetate functional group : Implicated in various biochemical interactions.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms often involve modulation of cellular signaling pathways and inhibition of enzymes critical for disease progression.
Anticancer Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate was tested against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC values were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Antidiabetic Properties
Recent investigations into benzodioxol derivatives highlight their potential as synthetic antidiabetic drugs. The compound's ability to modulate glucose metabolism and enhance insulin sensitivity has been documented in vitro .
Anti-HIV Activity
Compounds similar to ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate have been reported to inhibit HIV replication by targeting reverse transcriptase and other viral enzymes . This suggests a potential application in the treatment of HIV/AIDS.
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a recent study, ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC value of 16.19 μM against HCT-116 cells. This was comparable to established chemotherapeutics .
Study 2: Antidiabetic Activity
Another study focused on the antidiabetic properties of benzodioxol derivatives. The compound demonstrated a marked reduction in blood glucose levels in diabetic models, suggesting its viability as a therapeutic agent for managing diabetes .
Table 1: Biological Activities of Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate
Q & A
Basic: What synthetic strategies are recommended for preparing Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)amino)-2-oxoacetate?
Answer:
The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reacting benzo[d][1,3]dioxol-5-yl-containing intermediates with morpholinoethylamine derivatives under anhydrous conditions (e.g., DCM as solvent).
- Diazo intermediates : Evidence from analogous compounds suggests diazoacetate precursors (e.g., methyl ethyl 2-diazoacetate) can undergo fluorination or substitution with HF·pyr₂ (44% yield after purification via gradient flash chromatography) .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate the product. Monitor reaction progress via TLC and confirm purity via NMR .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Key analytical methods include:
- 1H/13C NMR : Assign peaks for the benzo[d][1,3]dioxole moiety (δ ~6.7–6.9 ppm for aromatic protons; δ ~101–148 ppm for carbons) and morpholinoethyl groups (δ ~3.5–4.3 ppm for CH₂-N) .
- FTIR : Confirm carbonyl stretches (C=O at ~1727 cm⁻¹ for ester; ~1650 cm⁻¹ for amide) and morpholine C-N stretches (~1100 cm⁻¹) .
- HPLC-MS : Validate molecular weight (theoretical MW: ~405 g/mol) and detect impurities .
Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?
Answer:
Yield variations (e.g., 44% in fluorination vs. 98% in amidation ) may arise from:
- Reagent stoichiometry : Excess HF·pyr₂ (6 equiv.) improves electrophilic substitution but risks side reactions.
- Temperature control : Maintain reflux conditions for amidation to ensure complete conversion .
- Purification challenges : Hydrophilic morpholino groups may reduce silica gel retention; optimize solvent polarity during chromatography .
Mitigation : Conduct kinetic studies (e.g., in situ NMR) to monitor intermediate formation and adjust reaction parameters iteratively.
Advanced: What computational methods support mechanistic studies of this compound’s reactivity?
Answer:
- DFT calculations : Model transition states for amide bond formation or fluorination to predict regioselectivity .
- Molecular docking : Study interactions between the morpholinoethyl group and biological targets (e.g., kinases) to rationalize observed bioactivity .
- Solvent effects : Simulate polarity-dependent reaction pathways (e.g., DCM vs. THF) using COSMO-RS models .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential toxicity of morpholine derivatives and halogenated byproducts .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .
Advanced: How does structural modification of the benzo[d][1,3]dioxole ring affect bioactivity?
Answer:
Comparative studies with analogs (e.g., fluorinated or chlorinated derivatives) reveal:
- Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets.
- Steric effects : Bulkier substituents on the dioxole ring disrupt π-π stacking with aromatic residues in target proteins .
Experimental design : Synthesize analogs via Suzuki coupling or electrophilic substitution and assay against relevant biological targets (e.g., kinases) .
Advanced: How can researchers validate conflicting spectroscopic data for this compound?
Answer:
Discrepancies in NMR/IR spectra may stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., amide NH peaks appear downfield in DMSO) .
- Tautomerism : Keto-enol tautomerism in the oxoacetate moiety may cause peak splitting; stabilize with deuterated solvents .
Resolution : Compare data with published spectra of structurally validated analogs (e.g., ethyl 2-oxoacetate derivatives ).
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal chemistry : As a kinase inhibitor precursor due to its morpholinoethylamino motif .
- Chemical biology : Probe for studying enzyme-substrate interactions via photoaffinity labeling .
- Material science : Building block for functionalized polymers with tunable solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
